tert-butyl 4-(4-{[(4-methoxybenzoyl)amino]methyl}phenyl)tetrahydro-1(2H)-pyrazinecarboxylate
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Overview
Description
Tert-butyl 4-(4-{[(4-methoxybenzoyl)amino]methyl}phenyl)tetrahydro-1(2H)-pyrazinecarboxylate: is a complex organic compound with potential applications in various scientific fields. This compound features a tert-butyl ester group, a pyrazine ring, and a methoxybenzoyl moiety, making it a versatile molecule for research and industrial use.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazine ring
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and catalysts are optimized for maximum yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The methoxybenzoyl group can be oxidized to form a carboxylic acid.
Reduction: : The pyrazine ring can be reduced to form a piperazine derivative.
Substitution: : The tert-butyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: : Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: : 4-Methoxybenzoic acid
Reduction: : Piperazine derivatives
Substitution: : Various esters or amides depending on the nucleophile used
Scientific Research Applications
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Studying the interaction with biological targets and pathways.
Medicine: : Developing new pharmaceuticals or as a lead compound for drug discovery.
Industry: : Use in material science for creating advanced polymers or coatings.
Mechanism of Action
The exact mechanism by which this compound exerts its effects would depend on its specific application. For instance, in a pharmaceutical context, it might interact with specific enzymes or receptors, leading to a biological response. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the tert-butyl ester and the methoxybenzoyl group. Similar compounds might include:
Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate
Methyl 4-tert-butylbenzoate
4-Methylbenzoic acid tert-butyl ester
Properties
IUPAC Name |
tert-butyl 4-[4-[[(4-methoxybenzoyl)amino]methyl]phenyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O4/c1-24(2,3)31-23(29)27-15-13-26(14-16-27)20-9-5-18(6-10-20)17-25-22(28)19-7-11-21(30-4)12-8-19/h5-12H,13-17H2,1-4H3,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZUALFDZNDYNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)CNC(=O)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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